molecular formula C8H13NO B13171602 2-Amino-1-cyclopropylpent-4-en-1-one

2-Amino-1-cyclopropylpent-4-en-1-one

Cat. No.: B13171602
M. Wt: 139.19 g/mol
InChI Key: JCFWJPWVPVHPLU-UHFFFAOYSA-N
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Description

2-Amino-1-cyclopropylpent-4-en-1-one is an organic compound with the molecular formula C8H13NO It features a cyclopropyl group attached to a pentenone backbone, with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclopropylpent-4-en-1-one can be achieved through several methodsFor instance, starting with a cyclopropyl ketone, the compound can be synthesized through a series of reactions including alkylation, reduction, and amination .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

2-Amino-1-cyclopropylpent-4-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclopropylpent-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazoles: These compounds share the amino group and have similar biological activities.

    Cyclopropyl ketones: These compounds have a similar cyclopropyl group and undergo similar chemical reactions.

Uniqueness

2-Amino-1-cyclopropylpent-4-en-1-one is unique due to its specific structure, which combines a cyclopropyl group with a pentenone backbone and an amino group. This unique combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-amino-1-cyclopropylpent-4-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-3-7(9)8(10)6-4-5-6/h2,6-7H,1,3-5,9H2

InChI Key

JCFWJPWVPVHPLU-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)C1CC1)N

Origin of Product

United States

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